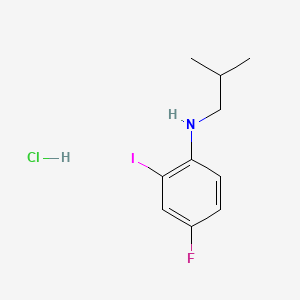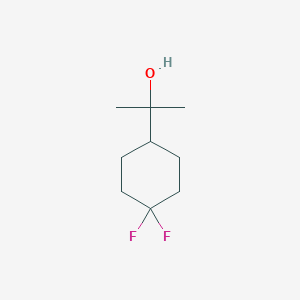
2-(4,4-Difluorocyclohexyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(4,4-Difluorocyclohexyl)propan-2-ol typically involves the reaction of cyclohexanone with difluoromethyl magnesium bromide, followed by reduction with a suitable reducing agent . The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Analyse Des Réactions Chimiques
2-(4,4-Difluorocyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Applications De Recherche Scientifique
2-(4,4-Difluorocyclohexyl)propan-2-ol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)propan-2-ol involves its interaction with molecular targets such as enzymes, receptors, or other proteins . The presence of fluorine atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
2-(4,4-Difluorocyclohexyl)propan-2-ol can be compared with similar compounds such as:
1-Amino-2-(4,4-difluorocyclohexyl)propan-2-ol hydrochloride: This compound has an amino group instead of a hydroxyl group, which can significantly alter its chemical properties and biological activities.
2-(4-Ethoxyphenyl)propan-2-ol: This compound has an ethoxyphenyl group instead of a difluorocyclohexyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C9H16F2O |
|---|---|
Poids moléculaire |
178.22 g/mol |
Nom IUPAC |
2-(4,4-difluorocyclohexyl)propan-2-ol |
InChI |
InChI=1S/C9H16F2O/c1-8(2,12)7-3-5-9(10,11)6-4-7/h7,12H,3-6H2,1-2H3 |
Clé InChI |
DBOFTZAHEQKLGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCC(CC1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


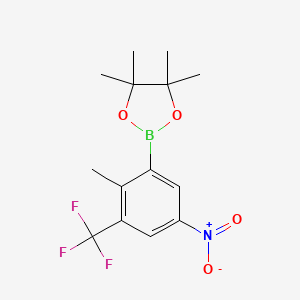
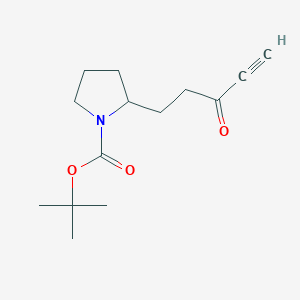

![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
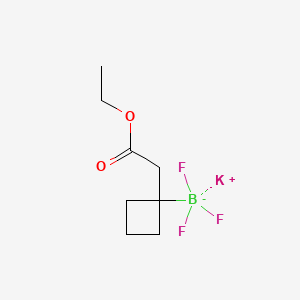
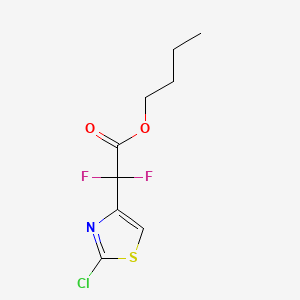
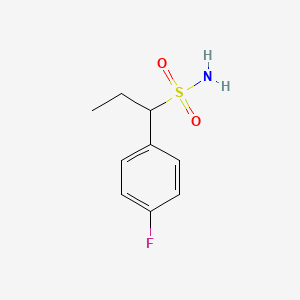
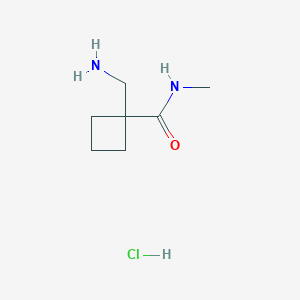
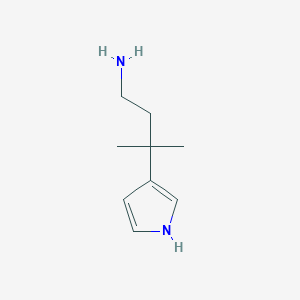
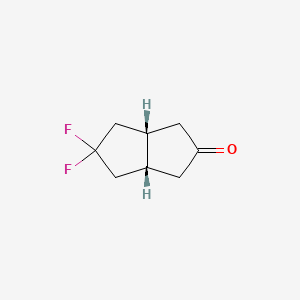
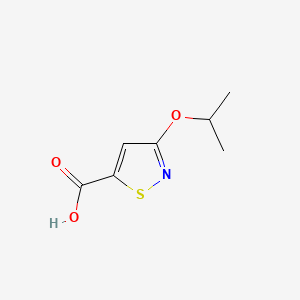
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)
